N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)benzamide derivatives have been studied for their potential as quorum sensing inhibitors against Pseudomonas aeruginosa . Quorum sensing is a mechanism of cell-cell communication in bacteria, and inhibiting it can help in the development of anti-biofilm agents .
Synthesis Analysis
N-(benzo[d]thiazol-2-yl)benzamide derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of these compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . Molecular docking analyses revealed that binding affinity values were moderate to good .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with chloroethyl compounds .Scientific Research Applications
Benzothiazole Derivatives in Drug Discovery
Benzothiazoles have been identified as core structures in various bioactive heterocycles and natural products, demonstrating a wide array of pharmacological activities. These include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The benzothiazole nucleus serves as a principal moiety in many biologically active compounds, leading to a growing interest in the development of benzothiazole-based therapeutics over the past decade. This interest has spurred chemists to explore the biological and therapeutic activities of benzothiazole-containing compounds more extensively (Sumit, Arvind Kumar, & A. Mishra, 2020).
Antioxidant and Anti-inflammatory Applications
Benzofused thiazole analogues have shown promise as potential antioxidant and anti-inflammatory agents. Research has focused on synthesizing and evaluating benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities. This work aims to develop alternative agents for these purposes, with certain derivatives showing significant activity compared to standard references. These findings suggest that benzofused thiazole derivatives could serve as interesting templates for evaluating new anti-inflammatory agents and antioxidants (Dattatraya G. Raut et al., 2020).
Antitumor Activity of Imidazole Derivatives
While not directly related to the specific compound , the study of imidazole derivatives, including benzimidazole and benzothiazoles, has revealed a potential for antitumor activity. These compounds have been reviewed for their roles as antitumor drugs and for the synthesis of compounds with various biological properties. Such research underscores the importance of heterocyclic compounds in developing new therapeutics for cancer treatment (M. Iradyan et al., 2009).
Mechanism of Action
Target of Action
The primary targets of N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response of the body, converting arachidonic acid into prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are lipid compounds that contribute to inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, this compound reduces the production of these inflammatory mediators, thereby affecting the downstream effects of this pathway .
Pharmacokinetics
The compound’s potent inhibitory effects on cox enzymes suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the production of prostaglandins . This leads to a decrease in inflammation, as evidenced by the compound’s potent anti-inflammatory activity .
Biochemical Analysis
Biochemical Properties
The compound has been evaluated for its anti-inflammatory activity . It interacts with cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid into prostaglandins . The compound showed the highest IC 50 values for COX-1 inhibition .
Cellular Effects
The compound’s effects on cells are primarily related to its anti-inflammatory activity. It influences cell function by inhibiting the COX enzymes, thereby affecting the production of prostaglandins, which play a key role in inflammation .
Molecular Mechanism
The molecular mechanism of action of the compound involves the suppression of the COX enzymes . By inhibiting these enzymes, the compound prevents the conversion of arachidonic acid into prostaglandins, thereby exerting its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
The compound has demonstrated significant anti-inflammatory activity, suggesting that it may have long-term effects on cellular function .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S.ClH/c1-28-18-14-16(15-19(29-2)21(18)30-3)22(27)26(9-8-25-10-12-31-13-11-25)23-24-17-6-4-5-7-20(17)32-23;/h4-7,14-15H,8-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYWYBNZZPFXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.